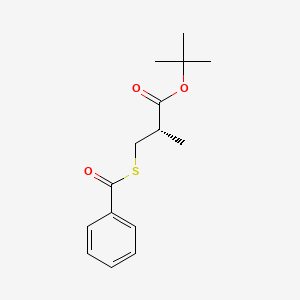
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate is an organic compound that belongs to the class of tertiary butyl esters. This compound is characterized by the presence of a tert-butyl group, a benzoylsulfanyl group, and a methylpropanoate moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. One common method involves the use of flow microreactor systems, which provide an efficient and sustainable approach to the synthesis of tertiary butyl esters . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction parameters, and reduced environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzoylsulfanyl group to a thiol or other reduced forms.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced compounds .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The benzoylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (2S)-3-(benzoylsulfanyl)-2-methylpropanoate can be compared with other tertiary butyl esters and benzoylsulfanyl derivatives.
- Similar compounds include tert-Butyl (2S)-3-(benzoylsulfanyl)-2-ethylpropanoate and tert-Butyl (2S)-3-(benzoylsulfanyl)-2-phenylpropanoate .
Uniqueness
The presence of both the tert-butyl and benzoylsulfanyl groups allows for versatile chemical transformations and interactions with biological targets .
Eigenschaften
CAS-Nummer |
81000-54-6 |
|---|---|
Molekularformel |
C15H20O3S |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
tert-butyl (2S)-3-benzoylsulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C15H20O3S/c1-11(13(16)18-15(2,3)4)10-19-14(17)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3/t11-/m1/s1 |
InChI-Schlüssel |
ZKWMXINKKVHEOQ-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)
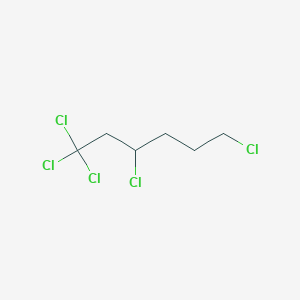
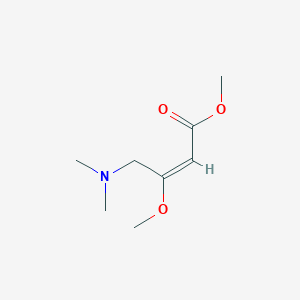

![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)


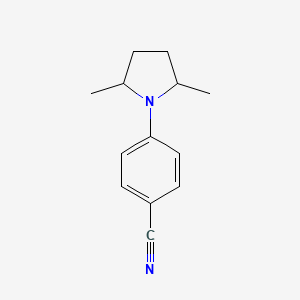
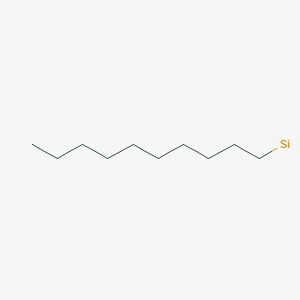
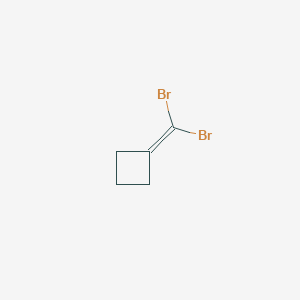
![3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)


